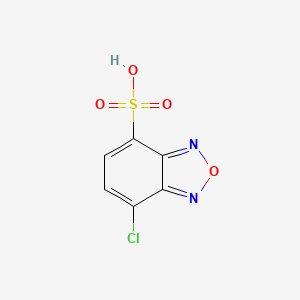

7-Chloro-4-benzofurazansulfonic acid

描述

Contextualization of Benzofurazan (B1196253) Heterocycles within Organic Chemistry

Benzofurazan, also known as 2,1,3-benzoxadiazole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a furazan (B8792606) (1,2,5-oxadiazole) ring. nih.govnist.govnist.gov This aromatic system is of significant interest in organic chemistry due to its distinct electronic properties. The benzofurazan nucleus is known to be electron-deficient, which makes it an exceptional electrophilic scaffold for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org

The synthesis of benzofurazan and its derivatives can be achieved through several routes. A common method involves the oxidation of o-nitroanilines with reagents like sodium hypochlorite. orgsyn.org Another approach is the thermal decomposition of o-nitrophenylazides. orgsyn.org The reactivity of the benzofurazan ring system allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives with tailored properties. These derivatives have been explored for various applications, including as fluorescent probes and in the development of materials with specific electronic and optical characteristics. researchgate.netmdpi.commdpi.com Furthermore, some benzofurazan derivatives have been investigated for their biological activities, such as antifungal properties. nih.gov

Significance of Sulfonic Acid Functionalities in Contemporary Chemical Research

The sulfonic acid group (–SO3H) is a highly versatile functional group in organic chemistry. rsc.org It is characterized by its strong acidity and its ability to significantly enhance the water solubility of organic compounds. These properties make sulfonic acids and their derivatives valuable in a multitude of research and industrial applications.

Aryl sulfonic acids are widely used as intermediates in the synthesis of dyes, detergents, and pharmaceuticals. rsc.orgwikipedia.org In the laboratory and in industrial processes, the sulfonic acid group can be employed as a catalyst for a variety of organic reactions, including esterification, alkylation, and hydration/dehydration reactions. orgsyn.orgrsc.org The process of introducing a sulfonic acid group onto an aromatic ring, known as aromatic sulfonation, is a fundamental electrophilic aromatic substitution reaction. wikipedia.orgyoutube.com This reaction is reversible, a characteristic that is exploited in synthetic organic chemistry where the sulfonic acid group can be used as a temporary "protecting" or "directing" group to control the outcome of subsequent reactions. wikipedia.org The presence of a sulfonic acid moiety can also influence the biological activity of a molecule, and sulfonated compounds have been investigated as inhibitors for various enzymes. nih.gov

Overview of 7-Chloro-4-benzofurazansulfonic Acid within Structurally Related Scaffolds

This compound is a derivative of the benzofurazan ring system, bearing two substituents: a chlorine atom at the 7-position and a sulfonic acid group at the 4-position. The combination of the electron-deficient benzofurazan core with an electron-withdrawing chlorine atom and a strongly acidic, water-solubilizing sulfonic acid group is expected to result in a compound with unique reactivity and physical properties.

The presence of the chlorine atom further enhances the electrophilic nature of the benzofurazan ring, making it highly susceptible to nucleophilic attack. This is a common feature in related compounds like 7-chloro-4-nitrobenzofurazan (NBD-Cl), a well-known reagent used in analytical chemistry for the derivatization of amines and thiols. semanticscholar.orgresearchgate.net The sulfonic acid group, in turn, is anticipated to confer high water solubility to the molecule.

While specific research findings on this compound are limited in publicly available literature, its properties can be inferred by examining structurally similar compounds. The table below presents a selection of related benzofurazan derivatives and highlights the influence of different substituents on their known properties and applications.

| Compound Name | Structure | Key Features & Applications |

| Benzofurazan | C₆H₄N₂O | Parent heterocyclic scaffold, electron-deficient aromatic system. nih.govnist.govnist.gov |

| 7-Chloro-4-nitrobenzofurazan (NBD-Cl) | C₆H₂ClN₃O₃ | Highly electrophilic, used as a fluorescent labeling agent for amines and thiols. semanticscholar.orgresearchgate.net |

| 7-Fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt | C₆H₆FN₃O₄S | A structurally related sulfonic acid derivative, indicating the synthesis of such compounds is feasible. thermofisher.com |

| Benzofurazan-4-sulfonyl chloride | C₆H₃ClN₂O₃S | A reactive intermediate used for the synthesis of sulfonamide derivatives. scbt.com |

The study of this compound and its analogues contributes to the broader understanding of structure-property relationships in substituted benzofurazan chemistry. The interplay between the heterocyclic core and its functional groups dictates the molecule's reactivity, solubility, and potential utility in various scientific domains.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITNZTMNWIIAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001956 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81377-20-0 | |

| Record name | 7-Chloro-4-sulfobenzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 7 Chloro 4 Benzofurazansulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Chloro-4-benzofurazansulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a thorough structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. In this compound, the aromatic protons on the benzofurazan (B1196253) ring system would exhibit characteristic chemical shifts in the downfield region of the spectrum. The exact positions of these signals are influenced by the electron-withdrawing effects of the chloro and sulfonic acid groups. While specific experimental data is not widely available in public literature, the identity of the compound is typically confirmed by ¹H-NMR. evitachem.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the attached functional groups. For instance, carbons bonded to the electronegative chlorine, nitrogen, and oxygen atoms, as well as the carbon bearing the sulfonic acid group, would be expected to resonate at lower fields.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | - |

| H-6 | 7.5 - 7.9 | - |

| C-4 | - | 140 - 150 |

| C-5 | - | 120 - 130 |

| C-6 | - | 110 - 120 |

| C-7 | - | 145 - 155 |

| C-3a | - | 148 - 158 |

| C-7a | - | 150 - 160 |

Note: The data in this table is hypothetical and serves to illustrate the expected regions for the NMR signals.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between the aromatic protons on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. nih.gov This powerful technique would allow for the direct assignment of each proton signal to its corresponding carbon atom in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for identifying the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the placement of the chloro and sulfonic acid substituents on the benzofurazan core.

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can definitively confirm the molecular formula of this compound, C₆H₃ClN₂O₄S. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group (S=O and O-H stretches), the C-Cl bond, and the aromatic C-H and C=C bonds of the benzofurazan ring.

Raman Spectroscopy : Raman spectroscopy would also reveal vibrational modes related to the benzofurazan ring and the substituents. It is particularly useful for observing symmetric vibrations and bonds that are weakly active in the IR spectrum.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Sulfonic Acid) | 3200 - 2500 (broad) | - |

| C-H (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=C (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| S=O (Sulfonic Acid) | 1250 - 1150 and 1060 - 1030 | 1250 - 1150 |

| C-Cl | 800 - 600 | 800 - 600 |

Note: This table presents generally expected ranges for the vibrational frequencies of the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound ammonium (B1175870) salt, spectral data indicates an excitation wavelength (λex) of 360 nm and an emission wavelength (λem) of 410 nm at a pH of 8.5. evitachem.com The UV-Vis spectrum is characterized by the absorption bands corresponding to the π-π* transitions within the aromatic benzofurazan system. The positions and intensities of these bands are influenced by the electronic nature of the substituents.

Chemical Reactivity and Derivatization Studies of 7 Chloro 4 Benzofurazansulfonic Acid

Reactivity Profile of the Benzofurazan (B1196253) Ring System

The benzofurazan ring system is an electron-deficient aromatic system. This electronic characteristic significantly influences its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. nih.gov The rate of these reactions is highly dependent on the electron density of the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. mdpi.com

In the case of 7-chloro-4-benzofurazansulfonic acid, the sulfonic acid group (-SO₃H) is a strong deactivating group due to its electron-withdrawing nature. youtube.com This deactivation, coupled with the inherent electron-deficient character of the benzofurazan ring, makes electrophilic aromatic substitution on this molecule challenging and generally requires harsh reaction conditions. masterorganicchemistry.comwikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for many aromatic compounds, are not well-documented for this compound itself. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, especially those bearing good leaving groups. nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. libretexts.org

The benzofurazan ring system is susceptible to nucleophilic attack. While specific studies on this compound are not extensively detailed, the reactivity of the closely related compound, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), provides significant insights. NBD-Cl readily reacts with primary and secondary amines and thiols, where the chloro group is displaced by the nucleophile. nih.gov This reactivity is attributed to the strong electron-withdrawing nitro group, which stabilizes the intermediate formed during the nucleophilic attack. The sulfonic acid group in this compound is also electron-withdrawing, suggesting a similar susceptibility to nucleophilic attack, although potentially with different kinetics.

Transformations of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a versatile functional group that can be converted into several important derivatives, enhancing the synthetic utility of the parent compound.

Synthesis of Sulfonyl Halides and Esters

Aryl sulfonic acids can be converted to the corresponding sulfonyl chlorides by treatment with chlorinating agents such as thionyl chloride or chlorosulfonic acid. libretexts.orgijarsct.co.in The resulting sulfonyl chlorides are valuable intermediates in organic synthesis. These reactive compounds can then be converted into sulfonate esters through reaction with alcohols. nih.gov Although this is a general transformation for sulfonic acids, specific examples detailing the conversion of this compound to its sulfonyl chloride or subsequent esters are not readily found in the literature.

Formation of Sulfonamides and Related Derivatives

Sulfonamides are a significant class of compounds with diverse applications. They are most commonly synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Therefore, the conversion of this compound to its sulfonyl chloride would be the first step in the synthesis of its sulfonamide derivatives. Direct methods for the synthesis of sulfonamides from sulfonic acids have also been developed, often involving activating agents to facilitate the reaction. nih.gov

A general procedure for the synthesis of sulfonamides from a sulfonyl chloride and an amine is presented in the table below.

| Reactants | Reagents | Product | General Yield Range |

| Aryl Sulfonyl Chloride, Primary/Secondary Amine | Base (e.g., pyridine, triethylamine) | Aryl Sulfonamide | Generally Good to Excellent |

Chemical Modifications at the 7-Chloro Position

The chlorine atom at the 7-position of this compound is the most likely site for nucleophilic aromatic substitution. The electron-withdrawing nature of the benzofurazan ring and the sulfonic acid group activates this position for attack by nucleophiles.

The ammonium (B1175870) salt of this compound is known as a fluorogenic reagent for the detection of thiol-containing compounds, such as cysteine in peptides and proteins. rsc.org This application strongly implies that the thiol group acts as a nucleophile, displacing the chloride ion to form a fluorescent thioether derivative. This reaction highlights the utility of the 7-chloro position as a handle for bioconjugation.

The reaction of related 7-chlorobenzofurazan derivatives with various nucleophiles has been studied. For instance, 4-chloro-7-nitrobenzofurazan readily undergoes substitution with amines and thiols. nih.govnih.govnih.gov The reaction of 2,4,6,7-tetrachloropteridine with secondary amines has also shown that the chlorine atoms can be successively replaced, with the reactivity of each position being influenced by the electronic effects of the other substituents. wikipedia.org These examples support the feasibility of displacing the chlorine atom in this compound with a variety of nucleophiles to generate a library of derivatives.

The table below summarizes the expected nucleophilic substitution at the 7-chloro position.

| Nucleophile | Expected Product | Application/Significance |

| Thiols (R-SH) | 7-Thioether derivative | Fluorescent labeling of proteins |

| Amines (R-NH₂) | 7-Amino derivative | Synthesis of novel dyes and bioactive molecules |

| Alcohols (R-OH) | 7-Ether derivative | Modification of physicochemical properties |

Regioselectivity and Stereoselectivity in Subsequent Derivatization Processes

The derivatization of this compound is a process governed by the principles of nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is dictated by the electronic properties of the benzofurazan ring system, which is rendered highly electrophilic by the presence of the electron-withdrawing sulfonyl and chloro substituents, as well as the inherent nature of the furazan (B8792606) ring.

Regioselectivity in Nucleophilic Aromatic Substitution

The primary site of nucleophilic attack on the this compound molecule is the carbon atom bearing the chloro group at the 7-position. This high degree of regioselectivity is attributed to the significant electron deficiency at this position, which is a consequence of the combined electron-withdrawing effects of the adjacent sulfonyl group and the benzofurazan ring itself. The chloro atom serves as a good leaving group in SNAr reactions, facilitating its displacement by a wide range of nucleophiles.

While direct and extensive research on the derivatization of this compound is not widely available in public literature, the reactivity can be inferred from studies on analogous compounds, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl). In NBD-Cl, the nitro group, another powerful electron-withdrawing group, activates the chlorine at the 7-position for nucleophilic displacement. nih.govyoutube.com This suggests a similar and pronounced regioselectivity for this compound.

The general reaction scheme involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. Subsequent departure of the chloride ion yields the substituted product.

The table below illustrates the expected regioselective products from the reaction of this compound with various nucleophiles, based on established principles of SNAr reactions on activated aromatic systems.

| Nucleophile (Nu-H) | Reagent Example | Expected Product (at C-7) |

| Amine | Ammonia, Alkylamines, Arylamines | 7-Amino-4-benzofurazansulfonic acid derivatives |

| Thiol | Thiols, Mercaptans | 7-Thioether-4-benzofurazansulfonic acid derivatives |

| Alkoxide | Sodium methoxide, Sodium ethoxide | 7-Alkoxy-4-benzofurazansulfonic acid derivatives |

| Hydroxide | Sodium hydroxide | 7-Hydroxy-4-benzofurazansulfonic acid |

Stereoselectivity in Subsequent Derivatization Processes

Detailed experimental studies on the stereoselectivity of derivatization processes involving this compound are not extensively documented in publicly accessible scientific literature. The potential for stereoselectivity in these reactions would primarily arise under two circumstances:

Use of a Chiral Nucleophile: If the incoming nucleophile is chiral, the reaction can lead to the formation of diastereomers. The facial selectivity of the attack on the planar benzofurazan ring could be influenced by steric hindrance and other non-covalent interactions, potentially leading to a preference for one diastereomer over the other.

Creation of a New Chiral Center: If the derivatization process results in the formation of a new stereocenter, the reaction could, in principle, be stereoselective. However, for most common nucleophilic substitutions on the aromatic ring of this compound, a new chiral center is not typically generated at the substitution site.

While the synthesis of chiral benzofuran (B130515) derivatives has been reported, these methods often involve the construction of the benzofuran ring itself in an asymmetric fashion rather than the derivatization of a pre-existing substituted benzofuran. nih.gov

Given the lack of specific research on this compound, the stereochemical outcomes of its derivatization remain a subject for future investigation. Any potential stereoselectivity would be highly dependent on the specific nucleophile, reaction conditions, and the potential for asymmetric induction.

No Publicly Available Research Found on the Theoretical and Computational Chemistry of this compound

Following a comprehensive search of scholarly articles, research databases, and computational chemistry literature, no specific studies detailing the theoretical and computational chemistry of this compound were identified. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline on this particular compound is not possible at this time.

The requested article outline necessitates in-depth information on quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, Frontier Molecular Orbital (FMO) theory for reactivity prediction, molecular dynamics simulations for conformational analysis, prediction of spectroscopic parameters with experimental validation, and computational analysis of reaction pathways and transition states.

While general principles of computational chemistry and the methodologies mentioned are widely applied to a vast range of chemical compounds, the scientific literature does not appear to contain specific research applying these techniques to this compound. The creation of a "thorough, informative, and scientifically accurate" article as requested would require access to published research data, which is currently unavailable for this specific molecule.

Therefore, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and adherence to factual, published research. Further research and publication on the computational chemistry of this compound would be necessary to fulfill the user's request.

Analytical Applications and Sensing Mechanisms Employing 7 Chloro 4 Benzofurazansulfonic Acid

Development of Advanced Analytical Methods

7-Chloro-4-benzofurazansulfonic acid is a prominent pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This process can enhance the detectability of analytes, particularly those that lack strong chromophoric or fluorophoric groups, which are necessary for detection by common HPLC detectors. researchgate.netdergipark.org.tr The addition of a suitable chemical group can transform a substance with low UV absorption into a highly sensitive product. researchgate.net

This reagent is particularly effective for the analysis of amines and amino acids. dergipark.org.trresearchgate.net The reaction of this compound with primary and secondary amines, as well as thiols, yields highly fluorescent derivatives. researchgate.net This property is advantageous for increasing the sensitivity and selectivity of the analytical method. ui.ac.id The derivatization process is typically carried out before the sample is injected into the HPLC system, a technique known as pre-column derivatization. This approach allows for more flexible reaction conditions and the removal of excess reagent before analysis. dergipark.org.tr

The resulting fluorescent derivatives can be separated on a reversed-phase HPLC column and detected with a fluorescence detector. This methodology has been successfully applied to the determination of various pharmaceuticals and biological compounds containing amine groups. researchgate.net

Table 1: HPLC Derivatization Reaction Conditions

| Parameter | Condition |

|---|---|

| Reagent | This compound |

| Analytes | Primary and secondary amines, thiols |

| Mode | Pre-column derivatization |

| Detection | Fluorescence |

Beyond its application in HPLC, this compound is also a valuable reagent in spectrophotometry and spectrofluorometry. These techniques are used to measure the amount of light absorbed or emitted by a chemical substance, respectively.

In spectrophotometry, the reaction between this compound and an analyte produces a colored product. The intensity of the color, which is proportional to the concentration of the analyte, can be measured using a spectrophotometer. This method has been used for the determination of various pharmaceutical compounds. researchgate.netnih.gov

Fluorometry offers even greater sensitivity. The derivatization of non-fluorescent analytes with this compound results in highly fluorescent products. nih.gov This significant increase in fluorescence provides a highly sensitive method for the quantification of trace amounts of substances. The reaction conditions, such as pH and temperature, are optimized to ensure the reaction proceeds to completion. For instance, in the analysis of some drugs, the reaction is carried out at a specific pH and temperature to achieve maximum fluorescence intensity. nih.gov

These methods have been applied to the analysis of various compounds, including pharmaceuticals containing amine groups and thiols. researchgate.netnih.gov The stability of the resulting fluorescent product is a crucial factor for the reliability of the assay. nih.gov

Mechanistic Understanding of Interactions with Various Analytes

The utility of this compound as a derivatization reagent stems from its chemical reactivity. The key to its function is the presence of a chlorine atom at the 7-position of the benzofurazan (B1196253) ring. This chlorine atom is susceptible to nucleophilic substitution by compounds containing electron-rich functional groups, such as primary and secondary amines and thiols.

The reaction with amines involves the displacement of the chloride ion by the amino group of the analyte. This results in the formation of a stable, highly fluorescent N-substituted aminobenzofurazan derivative. Similarly, the reaction with thiols, which are sulfur-containing organic compounds, leads to the formation of a fluorescent thioether derivative.

The benzofurazan moiety itself is a fluorophore, and the substitution of the chlorine atom with an amino or thiol group enhances its fluorescence properties. This "fluorogenic" characteristic, where a non-fluorescent or weakly fluorescent reagent becomes highly fluorescent upon reaction with an analyte, is the basis for its use in sensitive analytical methods. The sulfonic acid group at the 4-position of the reagent enhances its water solubility, making it suitable for use in aqueous reaction media, which is often required for biological samples.

Design and Optimization of Chemical Sensing Platforms

The favorable chemical and photophysical properties of this compound have led to its incorporation into the design of chemical sensors. A chemical sensor is a device that transforms chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.

In the context of this compound, sensing platforms are often based on optical detection, specifically fluorescence. For instance, the reagent can be immobilized on a solid support, such as a polymer membrane or nanoparticles, to create a sensor for the continuous or discrete monitoring of target analytes. When the sensor comes into contact with a sample containing the analyte (e.g., a specific amine or thiol), the derivatization reaction occurs on the sensor surface, leading to a change in fluorescence intensity. This change can then be measured by a suitable detector.

The optimization of these sensing platforms involves several factors. The reaction conditions, such as pH and temperature, need to be controlled to ensure a rapid and reproducible response. The concentration of the immobilized reagent must be sufficient to provide a detectable signal but not so high as to cause self-quenching of the fluorescence. The selectivity of the sensor can be improved by modifying the sensing material or by using masking agents to prevent interference from other compounds in the sample.

Structure Activity Relationship Sar Studies on Benzofurazan Sulfonic Acid Derivatives

Systematic Modifications of the Benzofurazan (B1196253) Scaffold and Functional Groups

The benzofurazan scaffold is a versatile platform for chemical modification. Studies on related heterocyclic compounds, such as benzofurans, have shown that introducing various substituents at specific positions can dramatically alter their biological and physicochemical properties. For instance, the introduction of ester or heterocyclic rings at the C-2 position of the benzofuran (B130515) core has been found to be crucial for cytotoxic activity. Similarly, modifications to the benzofurazan skeleton, particularly at the 4- and 7-positions, are key to tuning its functional properties.

The reactivity of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a compound structurally similar to the title compound, highlights the potential for systematic modifications. The chlorine atom at the 4-position is highly activated and susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including thiols and amines, at this position. Kinetic studies of NBD-Cl with secondary cyclic amines have been used to quantify the reactivity and understand the structure-property relationships of these derivatives. Such reactions demonstrate that the 4-position is a prime target for introducing diversity into the benzofurazan scaffold to explore a wide range of biological activities.

Furthermore, research on various benzofuran derivatives has demonstrated that even subtle changes, such as the addition of phenol and chlorine groups, can increase the number of binding interactions with biological targets, leading to improved activity. These findings underscore the importance of a systematic approach to modifying the benzofurazan scaffold to optimize its functional profile for specific applications.

Influence of Sulfonic Acid Substituents on Functional Profiles

The sulfonic acid group is a strong electron-withdrawing group and is highly polar, which can significantly influence a molecule's solubility, membrane permeability, and interaction with biological targets. In medicinal chemistry, the sulfonamide group, a close relative of sulfonic acid, is a well-known pharmacophore present in a wide range of drugs, including antibacterial and antiviral agents. nih.gov

The incorporation of a sulfonic acid or sulfonate moiety into a heterocyclic scaffold can confer potent biological activity. For example, sulfonate and sulfamate derivatives of benzofuran and benzothiophene have been identified as potent inhibitors of human carbonic anhydrases (hCAs), with some exhibiting higher potency than the standard drug acetazolamide. Molecular docking studies of these compounds revealed that the sulfonate and sulfamate groups coordinate to the zinc ion within the active site of the enzyme, a critical interaction for their inhibitory effect.

While direct studies on 7-Chloro-4-benzofurazansulfonic acid are limited, the established role of the sulfonic acid/sulfonamide moiety in other heterocyclic systems suggests its profound influence on the functional profile. Its ability to act as a hydrogen bond acceptor and its potential to interact with metallic cofactors in enzymes make it a key determinant of the compound's biological activity. The presence of this group is expected to enhance aqueous solubility and modulate the electronic properties of the benzofurazan ring system.

Below is a table showing the inhibitory activity of some sulfonate-containing benzofuran derivatives against different carbonic anhydrase isoforms, illustrating the potency imparted by this functional group.

| Compound | Target Isozyme | IC50 (µM) |

| 1g | hCA II | 0.14 |

| 1b | hCA IX | 0.13 |

| 1d | hCA XII | 0.17 |

| Acetazolamide (Standard) | hCA II | 0.012 |

| Acetazolamide (Standard) | hCA IX | 0.025 |

| Acetazolamide (Standard) | hCA XII | 0.0057 |

This data is derived from studies on benzofuran derivatives and is presented to illustrate the potential functional role of the sulfonate group.

Role of Halogenation at the 7-Position in Modulating Structure-Activity Profiles

Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound. The introduction of a halogen atom, such as chlorine, at a specific position can affect the molecule's lipophilicity, electronic distribution, and metabolic stability. In the case of benzofuran derivatives, the addition of halogen atoms has been shown to consistently increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

For this compound, the chlorine atom at the 7-position plays a crucial role in defining its chemical reactivity and biological interactions. Studies on 4-X-7-nitrobenzofurazans (where X can be a chloro group) show that the substituents at both the 4- and 7-positions significantly influence the molecule's electronic properties, such as the HOMO and LUMO energy levels. researchgate.net The highly electrophilic character of compounds like 4-chloro-7-nitrobenzofurazan is a direct consequence of the electron-withdrawing nature of the nitro and chloro substituents. nih.gov

The presence of the 7-chloro group, in conjunction with the sulfonic acid group at the 4-position, is expected to create a highly electron-deficient aromatic system. This electronic profile is a key determinant of the molecule's reactivity and its potential to interact with biological macromolecules. The specific placement of the halogen at the 7-position is critical, as SAR studies on related compounds have shown that the position of the halogen is a critical determinant of biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical, steric, and electronic properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

While specific QSAR models for this compound were not found in the reviewed literature, the methodology has been successfully applied to related heterocyclic structures, such as benzoxazole benzenesulfonamides and benzoxazinones. nih.govchemijournal.com In these studies, 3D-QSAR models are developed by aligning a training set of molecules and calculating various descriptors.

A typical QSAR study for benzofurazan sulfonic acid derivatives would involve the following steps:

Data Set Preparation : A series of benzofurazan derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), would be used to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model could generate contour maps that visualize the regions around the molecule where certain properties (e.g., hydrophobicity, positive/negative charge) are favorable or unfavorable for activity. For instance, a model might indicate that increasing hydrophobicity in one region of the molecule increases bioactivity, while electron-withdrawing groups are preferred in another. chemijournal.com Such insights are invaluable for the rational design of new derivatives of this compound with improved functional profiles.

Biological Interactions at the Molecular and Cellular Level in Vitro Investigations

Mechanisms of Enzyme Inhibition and Activation

NBD-Cl is well-documented as an irreversible inhibitor of several enzymes, primarily through covalent modification of specific amino acid residues.

A primary and extensively studied target of NBD-Cl is F1-ATPase, the catalytic domain of the F1F0-ATP synthase complex. nih.gov The inhibition mechanism involves the covalent modification of a specific tyrosine residue within the β-subunit of the enzyme. nih.govnih.gov

In studies on bovine F1-ATPase, NBD-Cl was found to react with the phenolic oxygen of Tyr311 on the β-subunit that is in the "empty" conformation (βE), meaning it has no bound nucleotide. nih.gov This modification occurs even though the binding site of the NBD group does not directly overlap with the nucleotide-binding pocket. nih.gov The inhibition arises because the presence of the bulky NBD moiety on Tyr311 prevents the conformational changes that are essential for the catalytic cycle to proceed. nih.gov This supports a rotary catalytic mechanism where all three catalytic sites must participate sequentially and in concert for ATP synthesis or hydrolysis. nih.gov

Interestingly, the specific tyrosine residue modified can depend on the conditions. In chloroplast H+-ATPase (CF1), NBD-Cl modifies Tyr362 in the absence of ATP, but modifies Tyr328 when the enzyme is pre-incubated with MgATP. nih.gov Both of these tyrosine residues are located near the proposed nucleotide-binding region of the β-subunit. nih.gov The presence of ADP before the addition of NBD-Cl can protect the enzyme from inhibition by reducing the binding of the inhibitor to the β-subunits. nih.gov

| Enzyme Target | Modified Residue(s) | Effect of Modification | Reference |

| Bovine F1-ATPase | Tyr311 (in βE subunit) | Prevents essential conformational changes, inhibiting catalysis. | nih.gov |

| Chloroplast H+-ATPase (CF1) | Tyr362 (ATP-free) | Covalent modification leading to inactivation. | nih.gov |

| Chloroplast H+-ATPase (CF1) | Tyr328 (ATP-incubated) | Covalent modification leading to inactivation. | nih.gov |

Application in Protein Modification and Biological Labeling Strategies

The reactivity of NBD-Cl makes it a versatile reagent for protein labeling. mdpi.com It readily reacts with nucleophilic groups such as thiols (cysteine) and primary amines (lysine and N-terminal amino groups), forming stable, fluorescent adducts. mdpi.combiorxiv.org

This property has been exploited to develop a fluorogenic derivatization method to distinguish between proteins with and without N-terminal acetylation. biorxiv.org Unacetylated proteins, which have a free N-terminal primary amine, react selectively with NBD-Cl at neutral pH to produce a highly fluorescent signal. mdpi.combiorxiv.org In contrast, proteins with acetylated N-termini are essentially non-fluorescent under the same conditions, even if they contain numerous internal lysine (B10760008) residues. biorxiv.org This method is highly stable and requires only micromolar concentrations of protein for reliable detection, providing a practical way to quantify proteins with available N-termini. mdpi.combiorxiv.org

Cell-Based Assays for Modulation of Cellular Pathways (Excluding Clinical Human Data)

While specific cell-based assays focusing on the modulation of entire pathways by 7-Chloro-4-benzofurazansulfonic acid are not detailed in the provided search results, the use of NBD-Cl as a labeling agent is fundamental to many cell-based investigative techniques. For instance, the NBD-Cl assay can be used to quantify the global loss of N-terminal acetylation in response to genetic or pharmacological disruption of N-terminal acetyltransferase (NAT) enzymes. mdpi.com

Detailed studies on the specific cellular uptake and intracellular localization mechanisms of NBD-Cl itself are not the primary focus of the supplied results. However, its utility as a fluorescent tag is central to tracking other molecules. Once NBD-Cl is conjugated to a protein or peptide of interest, its fluorescence allows for the visualization of the labeled molecule's uptake and distribution within cells using techniques like fluorescence microscopy.

Interactions with Nucleic Acids and Biomolecules

NBD-Cl is a versatile chemical known for its strong electrophilic properties, which facilitate reactions with nucleophilic centers in various biomolecules, including amino acids and nucleotides. nih.gov Its nitro group enhances the electron deficiency of the benzofurazan (B1196253) ring system, promoting rapid reactions with the thiol and amine groups found in proteins and some nucleotides. nih.gov This reactivity allows it to be used as a probe for studying biomolecular dynamics. nih.gov

Design of Molecular Probes for Fundamental Biological Research

The unique fluorescence characteristics of the NBD group are a key feature in its application as a molecular probe. nih.gov It is often used as a fluorogenic reagent, where its fluorescence properties change upon reaction with a target. mdpi.combiorxiv.org For example, its application in labeling the N-terminal amine of proteins results in a product with high fluorescence, allowing for sensitive detection. biorxiv.org This makes NBD-Cl an invaluable tool for designing probes to investigate protein structure, function, and interactions in fundamental biological research. mdpi.comnih.gov

Advanced Research Directions and Future Perspectives for 7 Chloro 4 Benzofurazansulfonic Acid

Integration with Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural characteristics of 7-Chloro-4-benzofurazansulfonic acid, particularly its benzofurazan (B1196253) core, offer intriguing possibilities for its incorporation into supramolecular assemblies and advanced materials. The benzofurazan moiety is known for its electron-accepting nature, which can facilitate the formation of charge-transfer complexes with electron-donating molecules. This property is fundamental to the design of novel photo- and electro-active materials.

Future research could focus on the synthesis of host-guest systems where this compound or its derivatives act as a guest molecule, encapsulated within macrocyclic hosts like cyclodextrins or calixarenes. Such encapsulation could modulate its photophysical properties, leading to the development of responsive fluorescent sensors for specific analytes.

In the realm of materials science, the covalent immobilization of this compound onto polymer backbones or inorganic scaffolds, such as mesoporous silica, is a promising avenue. sigmaaldrich.com This could lead to the creation of solid-state sensors for the detection of thiols in environmental or industrial samples. Furthermore, the integration of this compound into conductive polymers could yield materials with tunable electronic properties, finding applications in organic electronics. While direct studies on this compound in this context are nascent, the broader class of benzofurazan derivatives has shown promise in the development of materials with interesting optical and electronic properties. sigmaaldrich.com

Development of Bio-Inspired Systems and Biomimetic Applications

The established reactivity of this compound with thiol groups provides a strong foundation for its use in the development of bio-inspired and biomimetic systems. nih.govrsc.orgutdallas.eduinterchim.frrsc.orgrsc.org Its water-solubility, conferred by the sulfonic acid group, is a significant advantage for applications in aqueous biological environments. rsc.orgcymitquimica.com

A key area of future development lies in the design of "smart" probes that can not only detect the presence of specific biomolecules but also report on their activity or conformational state. For instance, by conjugating this compound to a peptide substrate for a particular enzyme, it is possible to create a system where enzymatic cleavage results in a measurable change in fluorescence. This would enable the real-time monitoring of enzyme kinetics in a continuous assay format. interchim.fr

Furthermore, the principles of biomimicry could be applied to create artificial receptors that utilize this compound as a signaling component. By incorporating this molecule into a molecularly imprinted polymer (MIP) designed to recognize a specific thiol-containing analyte, a highly selective and sensitive sensor can be fabricated. These biomimetic sensors could find applications in diagnostics and drug discovery.

Chemoinformatics and High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, and this compound is poised to play a significant role in this field. google.comresearchgate.net Its fluorogenic nature upon reaction with thiols makes it an ideal reagent for developing HTS assays for enzymes that produce or consume thiol-containing molecules, such as glutathione (B108866) S-transferases. researchgate.net

Chemoinformatics will be an indispensable tool in conjunction with HTS campaigns that utilize this compound-based probes. The large datasets generated from these screens will require sophisticated computational methods for analysis, including hit identification, prioritization, and elimination of false positives. One important consideration is that the benzofurazan core has been identified as a potential Pan-Assay Interference Compound (PAINS) due to its reactivity with thiols, a factor that chemoinformatic filters can help to identify and manage.

Future initiatives could involve the virtual screening of compound libraries to identify novel substrates or inhibitors for thiol-related enzymes, with experimental validation subsequently performed using assays based on this compound. This synergy between computational and experimental approaches will accelerate the discovery of new chemical probes and potential therapeutic leads.

Exploration of Emerging Methodologies for Synthesis and Application

Recent advancements in synthetic chemistry are opening up new avenues for the utilization of this compound. A notable development is the use of activated molecular sieves to catalyze the S-alkylation of cysteine-containing peptides with this reagent. rsc.orgnih.govresearchgate.net This method is characterized by its high yield, chemoselectivity, and mild reaction conditions, making it particularly suitable for the modification of sensitive biomolecules. rsc.orgnih.govresearchgate.net The reaction can also be promoted by microwave irradiation, significantly reducing reaction times. nih.gov

The exploration of solid-phase synthesis techniques for the conjugation of this compound to peptides and oligonucleotides is another promising direction. researchgate.net This would facilitate the high-throughput production of labeled biomolecules for various applications in proteomics and genomics.

In terms of applications, the development of multiplexed detection systems, where this compound is used in concert with other fluorescent probes with distinct spectral properties, will enable the simultaneous monitoring of multiple biological events within a single sample.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The versatile nature of this compound places it at the crossroads of chemical biology and material science, fostering a rich environment for interdisciplinary research. The collaboration between chemists, biologists, and materials scientists can lead to the development of innovative technologies with real-world impact.

One such opportunity lies in the creation of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a derivative of this compound could be designed to not only report on the presence of a disease marker (e.g., elevated glutathione levels in cancer cells) but also to exert a therapeutic effect upon activation.

Another exciting prospect is the development of functional biomaterials. By incorporating this compound into hydrogels or biocompatible polymers, it is possible to create materials that can sense and respond to their biological environment. These materials could be used for applications such as controlled drug delivery, tissue engineering, and in vivo imaging. The synergy between the biological sensing capabilities of this compound and the structural properties of advanced materials will undoubtedly drive future innovations in medicine and biotechnology.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Synonym(s) | CAS Number | Key Application |

| This compound | 4-Chloro-7-sulfobenzofurazan, SBF-Cl | 81377-20-0 (acid), 81377-14-2 (ammonium salt) | Fluorogenic thiol-specific reagent |

| 4-Chloro-7-nitrobenzofurazan (B127121) | NBD-Cl | 10199-89-0 | Fluorescent labeling agent |

| 7-Fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt | SBD-F | 84805-47-0 | Thiol-reactive fluorescent probe |

常见问题

Basic: What are the standard synthetic routes for 7-chloro-4-benzofurazansulfonic acid?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving halogenated benzofurazan precursors. For example, chlorination of 4-benzofurazansulfonic acid derivatives using reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions can introduce the chloro substituent. Reaction optimization requires careful control of temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products . Purity is ensured via recrystallization in polar aprotic solvents (e.g., DMF).

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during sulfonation of benzofurazan derivatives?

Answer:

Byproduct suppression requires precise control of:

- Sulfonation agent concentration (e.g., H₂SO₄ vs. ClSO₃H) to avoid over-sulfonation.

- Temperature gradients : Gradual heating (e.g., 40°C → 110°C) prevents decomposition of the sulfonic acid group.

- Solvent polarity : Use of nitrobenzene or dichloroethane enhances sulfonic acid stability. Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves yield .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., chloro vs. sulfonic acid group positions) using deuterated DMSO or CDCl₃ .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC with UV detection : Monitors purity (>98%) using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Answer:

Unexpected NOE signals may arise from rotameric equilibria or solvent-induced conformational changes . Strategies include:

- Variable-temperature NMR to identify dynamic processes.

- Computational modeling (DFT or MD simulations) to predict dominant conformers .

- Cross-validation with X-ray crystallography (if crystalline derivatives are obtainable) .

Basic: What are the primary applications of this compound in biological research?

Answer:

The compound is used as:

- A fluorescent probe for labeling biomolecules (e.g., thiols in proteins) due to its benzofurazan-derived fluorophore .

- A building block in synthesizing sulfonamide-based inhibitors for enzymatic studies .

Advanced: How does the electronic nature of the sulfonic acid group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing sulfonic acid group deactivates the benzofurazan ring, reducing electrophilicity. This necessitates:

- Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with highly active boronic acids.

- Microwave-assisted synthesis to overcome kinetic barriers .

Basic: What solvents are compatible with this compound for in vitro studies?

Answer:

- Polar aprotic solvents : DMSO, DMF (for dissolution at 10–50 mM).

- Aqueous buffers : Phosphate-buffered saline (pH 7.4) with <5% organic cosolvent to prevent precipitation .

Advanced: How can computational methods predict the environmental fate of this compound?

Answer:

- QSAR models estimate biodegradability and toxicity using descriptors like logP and molecular polarizability.

- Molecular docking predicts interactions with environmental enzymes (e.g., hydrolases) .

- DFT calculations assess stability under UV irradiation or oxidative conditions .

Basic: What precautions are necessary for handling this compound in aqueous solutions?

Answer:

- pH control : Maintain pH >4 to avoid sulfonic acid decomposition.

- Light protection : Store in amber vials to prevent benzofurazan ring photodegradation .

Advanced: How can researchers address contradictory solubility data in different solvent systems?

Answer:

Contradictions arise from polymorphism or ionization state variations . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。